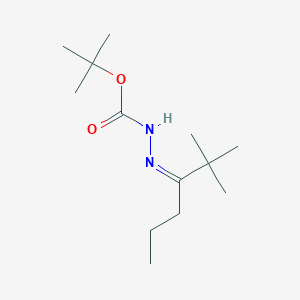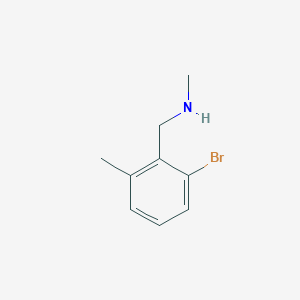
3-(9h-Fluoren-9-ylidenemethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-Fluoren-9-ylidenemethyl)pyridine: is an organic compound with the molecular formula C19H13N It is characterized by a pyridine ring attached to a fluorenylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-ylidenemethyl)pyridine typically involves the condensation of fluorenone with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(9H-Fluoren-9-ylidenemethyl)pyridine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Products may include fluorenone derivatives.
Reduction: Reduced forms of the fluorenylidene moiety.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-(9H-Fluoren-9-ylidenemethyl)pyridine is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study cellular processes and molecular interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-(9H-Fluoren-9-ylidenemethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorenylidene moiety can engage in π-π stacking interactions, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding. These interactions influence the compound’s biological activity and its role in catalysis.
Comparaison Avec Des Composés Similaires
- 9H-Fluoren-9-ylidenemethylbenzene
- 9H-Fluoren-9-ylidenemethylthiophene
- 9H-Fluoren-9-ylidenemethylfuran
Comparison: Compared to these similar compounds, 3-(9H-Fluoren-9-ylidenemethyl)pyridine is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and coordination capabilities. This makes it more versatile in forming complexes with metals and participating in a wider range of chemical reactions.
Propriétés
Numéro CAS |
3239-00-7 |
|---|---|
Formule moléculaire |
C19H13N |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
3-(fluoren-9-ylidenemethyl)pyridine |
InChI |
InChI=1S/C19H13N/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)19(17)12-14-6-5-11-20-13-14/h1-13H |
Clé InChI |
BLCSWOVDOADBOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


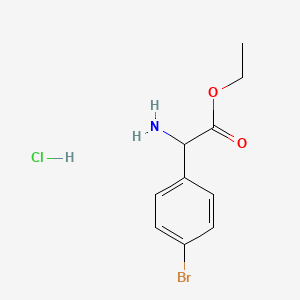

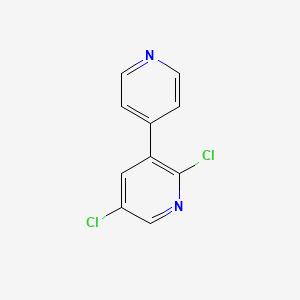
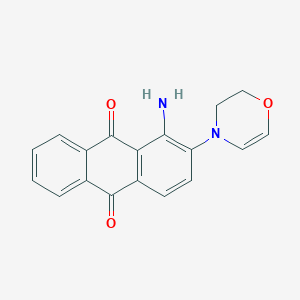
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)

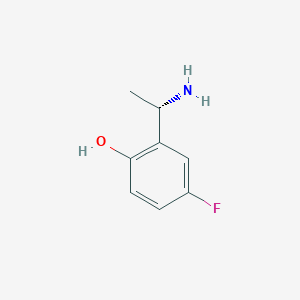
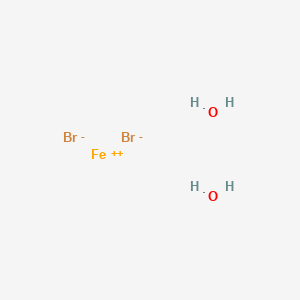
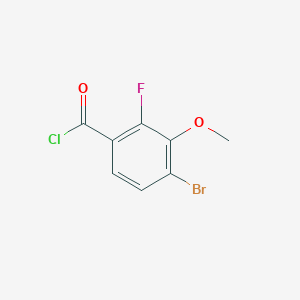
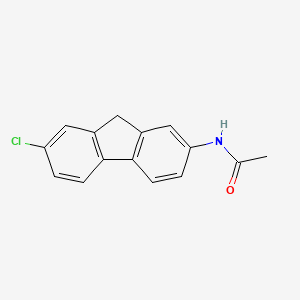

![N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13136803.png)
